7-Aminopyrazolo[1,5-a]pyrimidine-2-carboxylic Acid: A Comprehensive Technical Guide
7-Aminopyrazolo[1,5-a]pyrimidine-2-carboxylic Acid: A Comprehensive Technical Guide
Executive Summary: The Privileged Pharmacophore
As modern drug discovery pivots towards highly selective, ATP-competitive inhibitors, the pyrazolo[1,5-a]pyrimidine bicyclic system has emerged as a undisputed "privileged structure"[1]. By mimicking the purine core of endogenous ATP, this scaffold provides an exceptional foundation for targeting the human kinome[2].
Specifically, 7-Aminopyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS: 1780085-32-6) serves as a highly versatile, bifunctional building block[3]. The 7-amino group acts as a critical hydrogen-bond donor/acceptor pair for interacting with the kinase hinge region, while the 2-carboxylic acid offers a robust synthetic handle for functionalizing the solvent-exposed channel or probing allosteric pockets[4]. As a Senior Application Scientist, I approach this molecule not merely as a chemical entity, but as a tunable system requiring precise synthetic control and rigorous analytical validation.
Physicochemical Profiling & Structural Significance
Understanding the baseline physicochemical properties of this core is essential for downstream lead optimization. The rigid, planar nature of the fused aromatic system restricts conformational entropy, leading to higher binding affinities[1].
| Property | Value / Description |
| Chemical Name | 7-Aminopyrazolo[1,5-a]pyrimidine-2-carboxylic acid |
| CAS Number | 1780085-32-6[3] |
| Molecular Formula | C7H6N4O2[5] |
| Molecular Weight | 178.15 g/mol [3] |
| Scaffold Classification | Fused bicyclic heteroaromatic (Purine bioisostere) |
| H-Bond Donors | 2 (Primary amine, Carboxylic acid) |
| H-Bond Acceptors | 4 (Pyrimidine nitrogens, Carbonyl oxygen) |
| Key Structural Features | C(7)-NH2 for hinge binding; C(2)-COOH for derivatization[6] |
Pharmacological Landscape & Target Binding
The derivatization of the 7-aminopyrazolo[1,5-a]pyrimidine core has yielded potent inhibitors across multiple therapeutic domains:
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Kinase Inhibition (PI3Kδ & VEGFR): Derivatives exhibit profound selectivity for PI3Kδ, a key driver in hematological malignancies. The 7-amino group forms a crucial bidentate hydrogen bond with the hinge region (e.g., Val-828 in PI3Kδ), while modifications at the 2-position optimize solvent-channel interactions[6]. Similarly, they act as potent multitargeted receptor tyrosine kinase inhibitors (VEGFR/PDGFR)[4].
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Epigenetic Modulation (ALKBH5): Recent breakthroughs have identified pyrazolo[1,5-a]pyrimidine derivatives as selective inhibitors of the RNA demethylase ALKBH5. By occupying the m6A binding pocket, these compounds increase intracellular m6A methylation levels, triggering apoptosis in acute myeloid leukemia (AML) cells[7].
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MDR Reversal (ABCB1): Novel derivatives have been shown to bind and stabilize P-glycoprotein (ABCB1), effectively reversing multidrug resistance and restoring the sensitivity of cancer cells to chemotherapeutics like paclitaxel[8].
Fig 1: Dual pharmacological targeting of kinase and epigenetic pathways by the core scaffold.
Mechanistic Synthesis & Regioselective Workflow
The synthesis of 7-aminopyrazolo[1,5-a]pyrimidine-2-carboxylic acid relies on a highly regioselective cyclocondensation[9].
The Causality of Regioselectivity: When 3-amino-1H-pyrazole-5-carboxylate reacts with a 1,3-dielectrophile (such as 3-ethoxyacrylonitrile), two nucleophilic centers on the pyrazole compete: the exocyclic primary amine and the endocyclic secondary nitrogen[10]. The exocyclic amine is a "harder" and more sterically accessible nucleophile, preferentially attacking the most electrophilic carbon (the nitrile). Subsequent intramolecular ring closure by the endocyclic nitrogen yields the thermodynamically stable 7-amino isomer, preventing the formation of the unwanted 5-amino byproduct[9].
Fig 2: Regioselective synthesis workflow of 7-Aminopyrazolo[1,5-a]pyrimidine-2-carboxylic acid.
Experimental Protocols (Self-Validating Systems)
Protocols must be self-validating. The following methodologies incorporate built-in analytical checkpoints to ensure structural integrity and prevent the propagation of synthetic errors.
Regioselective Cyclocondensation
Objective: Synthesize the ethyl ester intermediate.
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Reagents: Dissolve ethyl 3-amino-1H-pyrazole-5-carboxylate (1.0 eq) and 3-ethoxyacrylonitrile (1.1 eq) in glacial acetic acid.
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Reaction: Heat the mixture to reflux (110°C) for 6-8 hours under an inert argon atmosphere[9]. Causality: Acetic acid acts as both solvent and mild acid catalyst, promoting the elimination of ethanol during cyclization without degrading the electron-rich pyrazole core.
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Validation Checkpoint 1 (LC-MS/IR): Monitor the disappearance of the starting material. The reaction is complete when LC-MS shows a dominant mass peak corresponding to [M+H]+ of the cyclized ester, and IR spectroscopy confirms the disappearance of the nitrile stretch (~2200 cm⁻¹).
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Workup: Cool to room temperature, concentrate under reduced pressure, and neutralize with saturated NaHCO3. Extract with ethyl acetate, dry over Na2SO4, and purify via flash chromatography.
Mild Saponification to the Free Acid
Objective: Hydrolyze the ester to 7-Aminopyrazolo[1,5-a]pyrimidine-2-carboxylic acid without inducing ring cleavage.
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Reagents: Suspend the ethyl ester (1.0 eq) in a 3:1 mixture of THF and water. Add Lithium Hydroxide monohydrate (LiOH·H2O, 2.0 eq)[1].
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Reaction: Stir at room temperature for 18 hours. Causality: LiOH is chosen over NaOH or KOH because the pyrazolo[1,5-a]pyrimidine ring can be sensitive to harsh basic reflux, which may induce ring-opening. The THF/water biphasic system ensures solubility of both the organic ester and the inorganic base.
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Validation Checkpoint 2 (NMR): Acidify the aqueous layer to pH 3-4 using 1N HCl to precipitate the product[1]. Filter and dry. ¹H-NMR (DMSO-d6) must show the disappearance of the ethyl quartet/triplet and the appearance of a broad singlet at ~13.0 ppm (COOH) alongside the characteristic pyrimidine C5/C6 aromatic protons.
Downstream Functionalization: Amide Coupling
To utilize the 2-carboxylic acid for library generation:
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Activate the acid using HATU (1.2 eq) and DIPEA (2.5 eq) in anhydrous DMF.
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Add the desired primary or secondary amine.
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Stir at room temperature for 4 hours. Causality: This method prevents the racemization of chiral amines and ensures high yields of 2-carboxamide derivatives, which are frequently evaluated in high-throughput kinase assays[6].
References
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Discovery of Pyrazolo[1,5-a]pyrimidine Derivative as a Novel and Selective ALKBH5 Inhibitor for the Treatment of AML. Journal of Medicinal Chemistry - ACS Publications.7
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1780085-32-6 | 7-Aminopyrazolo[1,5-a]pyrimidine-2-carboxylic acid. BLD Pharm.3
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing.2
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Discovery of novel pyrazolo[1,5-a]pyrimidine derivatives as potent reversal agents against ABCB1-mediated multidrug resistance. PubMed / European Journal of Medicinal Chemistry.8
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Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. MDPI.6
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7-Aminopyrazolo[1,5-a]pyrimidine-2-carboxylic acid. ChemScene.5
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Pyrazolo[1,5-a]pyrimidines. Identification of the Privileged Structure and Combinatorial Synthesis of 3-(Hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides. ACS Publications.1
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7-Aminopyrazolo[1,5-a]pyrimidines as Potent Multitargeted Receptor Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry - ACS Publications.4
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5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry.9
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing.10
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(Note: A placeholder image is used. The actual structure has a pyrazolo[1,5-a]pyrimidine core with an amino group at position 7 and a carboxylic acid at position 2.)